COX-1/COX-2 Dual Inhibition Potency: Seychellene-Containing Fraction IC₅₀ Values vs. Class-Level Selectivity Baseline
A seychellene-containing fraction (Fraction-5, 25.05% seychellene) obtained by fractional vacuum distillation of patchouli oil exhibited nearly equipotent inhibition of COX-1 (IC₅₀ = 73.47 μM) and COX-2 (IC₅₀ = 73.31 μM), demonstrating non-selective dual inhibition [1]. This contrasts with the selective inhibitory profiles of structurally related sesquiterpenes in the same class: α-bulnesene and α-guaiene were computationally predicted as selective COX-1 inhibitors, while a specific isomer of α-patchouli alcohol (CID442384) was predicted as a selective COX-2 inhibitor [2]. The selectivity ratio (COX-1 IC₅₀ / COX-2 IC₅₀) for the seychellene fraction is approximately 1.0, indicating absence of isoform preference, whereas class-level analogs exhibit marked selectivity [1][2].
| Evidence Dimension | COX isoform inhibition selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | COX-1 IC₅₀ = 73.47 μM; COX-2 IC₅₀ = 73.31 μM; Selectivity Ratio ≈ 1.0 (seychellene-containing fraction, 25.05% purity) |
| Comparator Or Baseline | α-Bulnesene, α-guaiene: selective COX-1 inhibitors; α-Patchouli alcohol (CID442384): selective COX-2 inhibitor (in silico prediction; no IC₅₀ values available for pure comparators in the same assay) |
| Quantified Difference | Seychellene fraction exhibits non-selective inhibition versus computationally predicted selective inhibition for analogs |
| Conditions | In vitro colorimetric COX-ovine 760700 assay on pre-osteoblast cells with LPS induction; in silico molecular docking (Hex 8.0) with binding energy calculation (GBMV model solvent) |
Why This Matters
For researchers selecting a sesquiterpene COX inhibitor, the non-selective dual inhibition of seychellene enables simultaneous engagement of both COX isoforms in a single compound, unlike selective analogs that require combination strategies.
- [1] Raharjo, S.J., et al. (2017). In vitro and In silico: Selectivities of Seychellene Compound as Candidate Cyclooxygenase Isoenzyme Inhibitor on Pre-Osteoblast Cells. Current Enzyme Inhibition, 13(1), 2-10. View Source
- [2] Raharjo, S.J. (2019). Virtual Screening of Sesquiterpenoid Pogostemon herba as Predicted Cyclooxygenase Inhibitor. In: Molecular Docking and Molecular Dynamics. IntechOpen. DOI: 10.5772/intechopen.85319. View Source
